molecular formula C19H17FN2OS B2702895 N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzamide CAS No. 894001-98-0

N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzamide

Cat. No. B2702895
CAS RN: 894001-98-0
M. Wt: 340.42
InChI Key: IXLPYSDBWHVBHX-UHFFFAOYSA-N
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Description

Benzamides are a class of organic compounds which consist of a benzene ring substituted with an amide group . The specific compound you mentioned seems to be a derivative of benzamide, with additional functional groups attached.


Synthesis Analysis

Benzamides can be synthesized through the reaction of benzoic acids and amines under certain conditions . The specific synthesis pathway for your compound would depend on the exact structure and the functional groups present.


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For benzamides, the structure typically consists of a benzene ring attached to an amide group .


Chemical Reactions Analysis

The chemical reactions involving benzamides can vary widely depending on the specific functional groups present in the molecule. Some benzamides have been reported to exhibit antiviral activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For benzamides, these properties can include molecular weight, solubility, melting point, and others .

Scientific Research Applications

Anticancer Activity

Research has indicated the potential of thiazole derivatives, including compounds structurally related to N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzamide, in anticancer activity. A study by Ravinaik et al. (2021) synthesized substituted benzamides that exhibited moderate to excellent anticancer activity against various cancer cell lines, suggesting the relevance of thiazole compounds in cancer research (Ravinaik et al., 2021).

Metabolism and Disposition

The metabolism and disposition of closely related compounds, such as SB-649868, a novel orexin 1 and 2 receptor antagonist, have been studied in humans. This research provides insights into the pharmacokinetics of thiazole-containing compounds, including their metabolism and elimination, which is crucial for understanding their potential therapeutic applications (Renzulli et al., 2011).

Antimicrobial Activity

The antimicrobial potential of thiazole and benzamide derivatives has been explored in various studies. Desai et al. (2013) synthesized fluorobenzamides containing thiazole and found significant antimicrobial activity against various bacterial and fungal strains, highlighting the compound's potential in antimicrobial research (Desai et al., 2013).

Serotonin Receptors and Alzheimer's Disease

Research involving fluorine-substituted benzamides has shown their application in studying serotonin receptors in Alzheimer's disease patients, offering insights into the potential therapeutic uses of these compounds in neurodegenerative diseases (Kepe et al., 2006).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This can be highly variable and depends on the specific structure and properties of the compound. Some benzamides have been reported to have potential therapeutic effects .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. Some benzamides can be harmful if swallowed and are suspected of causing genetic defects .

properties

IUPAC Name

N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2OS/c1-13-17(11-12-21-18(23)14-5-3-2-4-6-14)24-19(22-13)15-7-9-16(20)10-8-15/h2-10H,11-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXLPYSDBWHVBHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)CCNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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